N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring safety and cost-effectiveness in the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and I2 are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from imidazo[1,2-a]pyridine and exhibit similar chemical properties.
Uniqueness
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H14N4O |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(21-15-6-2-1-3-7-15)17-13-23-12-14(9-10-18(23)22-17)16-8-4-5-11-20-16/h1-13H,(H,21,24) |
InChI Key |
VMCCGRKQGHMWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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